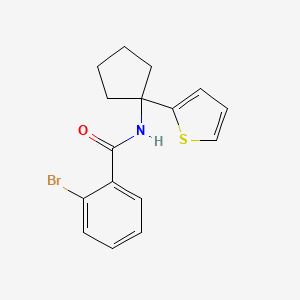

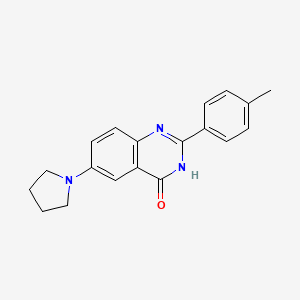

2-bromo-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-bromo-N-(1-(thiophen-2-yl)cyclopentyl)benzamide” is a chemical compound with the molecular formula C12H14BrNO . It has an average mass of 268.150 Da and a monoisotopic mass of 267.025879 Da .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes “2-bromo-N-(1-(thiophen-2-yl)cyclopentyl)benzamide”, often involves the cyclization of readily available S-containing alkyne substrates . A novel, fast, and convenient method for the bromination of thiophenes and oligothiophenes with N-bromosuccinimide (NBS) using ultrasonic irradiation has been reported .Aplicaciones Científicas De Investigación

Synthesis and Characterization

A significant portion of the research involving "2-bromo-N-(1-(thiophen-2-yl)cyclopentyl)benzamide" focuses on the synthesis of novel compounds. For instance, studies demonstrate the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization processes, showcasing the versatility of bromo-substituted compounds in facilitating cyclization under mild conditions, resulting in good to excellent yields (Wang et al., 2008). Another study explored the crystal structure of a related compound, revealing its stabilization through various hydrogen bonds and π···π interactions, indicating the potential for diverse chemical applications (Sharma et al., 2016).

Antifungal and Antimicrobial Activities

Research on derivatives of "2-bromo-N-(1-(thiophen-2-yl)cyclopentyl)benzamide" has also explored their antifungal and antimicrobial properties. For example, certain synthesized benzamides exhibited low to moderate antifungal activity, highlighting the potential of these compounds in developing new antifungal agents (Saeed et al., 2008). Additionally, thiourea derivatives have been tested for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against strains known for biofilm formation, suggesting their use as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Photochemical Reactions and Molecular Structures

The photochemical behavior of related compounds has been investigated, revealing intricate reactions such as dehydrobromination, cyclization, and bromo-migration upon irradiation. This showcases the complexity and potential of these molecules in synthetic chemistry applications (Nishio et al., 2005). Furthermore, the unexpected formation of thiadiazoles from benzothioamide derivatives highlights the unpredictability and richness of chemical reactions involving brominated compounds, opening avenues for discovering novel reaction mechanisms and synthetic pathways (Boeini & Mobin, 2011).

Propiedades

IUPAC Name |

2-bromo-N-(1-thiophen-2-ylcyclopentyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNOS/c17-13-7-2-1-6-12(13)15(19)18-16(9-3-4-10-16)14-8-5-11-20-14/h1-2,5-8,11H,3-4,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFSZMSUTDMPAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(1-(thiophen-2-yl)cyclopentyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2939354.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2939356.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B2939357.png)

![methyl (2E)-2-(phenylformamido)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B2939359.png)

![[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride](/img/structure/B2939361.png)

![2-[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetonitrile](/img/structure/B2939371.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2939372.png)